Methomyl

Catalog No.
S535129
CAS No.
16752-77-5
M.F
C5H10N2O2S
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methomyl

CAS Number

16752-77-5

Product Name

Methomyl

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N

SMILES

CC(=NOC(=O)NC)SC

solubility

58 mg/mL at 25 °C

Synonyms

Methomyl; Lanox 90; Lannate LV; Caswell No. 549C; Du Pont insecticide 1179;

Canonical SMILES

CC(=NOC(=O)NC)SC

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC

The exact mass of the compound Methomyl is 162.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6 % at 77° f (niosh, 2016)sol at 25 °c in wt/wt percent: water 5.8; ethanol 42; methanol 100; isopropanol 22; acetone 73sol in most org solventsin water, 58,000 mg/l @ 25 °c58 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 5.8 (moderate)(77°f): 6%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates. It belongs to the ontological category of aliphatic sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Methomyl Degradation in Contaminated Soil/Water Environments

Degradation of Methomyl in Aqueous Solution Using Microwave-Induced Plasma Technology

Methomyl is a broad-spectrum insecticide belonging to the carbamate class, introduced in 1966. Its chemical formula is C₅H₁₀N₂O₂S, and it is primarily used to control a variety of insect pests, including arthropods, nematodes, and flies, in agricultural settings. Methomyl functions as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and results in overstimulation of the nervous system. This compound is highly toxic to humans and wildlife, classified as a Restricted Use Pesticide due to its potential health risks .

Methomyl acts as a cholinesterase inhibitor. Cholinesterase is an enzyme essential for normal nerve function. Methomyl binds to cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and ultimately death in severe cases [, ].

Physical and Chemical Properties

  • Appearance: White crystalline solid with a slight sulfurous odor [, ].
  • Melting point: 78-79°C (172-174°F) [].
  • Solubility: Highly soluble in water (58 g/L) [].
  • Vapor pressure: Low (0.00005 mmHg at 25°C) [].
  • Stability: Decomposes in strong bases [].

Methomyl is highly toxic to humans, livestock, wildlife, and beneficial insects [, ]. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, diarrhea, dizziness, muscle weakness, respiratory problems, and in severe cases, death []. Due to its high toxicity, proper safety precautions are essential when handling methomyl, including wearing personal protective equipment (PPE) and following all labelled instructions [].

That are significant for its degradation and environmental impact:

  • Hydrolysis: Methomyl can be hydrolyzed in the presence of water, leading to the formation of less toxic metabolites.
  • Oxidation: This process involves the cleavage of various bonds (C-N, C-S, N-O) within the methomyl molecule .
  • Microbial Degradation: Specific bacteria can metabolize methomyl through catabolic pathways, resulting in its breakdown into non-toxic products .

The biological activity of methomyl is primarily characterized by its role as an insecticide. It acts on the nervous system of insects, causing paralysis and death upon exposure. In humans and other mammals, methomyl can lead to severe cholinergic symptoms such as increased salivation, muscle twitching, respiratory distress, and potentially fatal respiratory arrest if ingested or inhaled . Chronic exposure has been linked to various health issues, prompting regulatory scrutiny regarding its use.

Methomyl synthesis involves several steps:

  • Preparation of Thioester: The initial step involves creating a thioester compound.
  • Formation of Oxime: The thioester is then reacted to form an oxime.
  • Final Product Formation: The final step combines methyl isocyanate with the produced oxime to yield methomyl .

This multi-step synthesis highlights the complexity involved in producing this insecticide.

Studies on methomyl interactions focus on its toxicological effects and its interactions with biological systems:

  • Cholinesterase Inhibition: Methomyl's primary mechanism involves inhibiting acetylcholinesterase activity, leading to toxic effects in both insects and mammals.
  • Environmental Interactions: Methomyl's high solubility in water raises concerns about groundwater contamination and its effects on aquatic ecosystems .

Research continues into how methomyl interacts with various environmental factors and organisms.

Methomyl shares structural similarities with other carbamate pesticides but exhibits unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaKey Differences
CarbarylC₁₁H₁₃N₃O₂Less toxic than methomyl; broader application range
PropoxurC₉H₁₁N₃O₂Used primarily in household pest control; lower toxicity
AldicarbC₇H₁₄N₂O₄SHighly toxic; primarily used for soil application
OxamylC₇H₉N₃O₂SSimilar mode of action but less persistent in soil

Methomyl's unique profile as a highly toxic anticholinesterase agent makes it particularly effective yet hazardous compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystalline solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.04629874 g/mol

Monoisotopic Mass

162.04629874 g/mol

Heavy Atom Count

10

Density

1.2946 at 75 °F (EPA, 1998) - Denser than water; will sink
1.2946 @ 24 °C referred to water @ 4 °C
1.3 g/cm³
1.29 at 75 °F
(75 °F): 1.29

LogP

0.6 (LogP)
log Kow= 0.60
1.24

Odor

Slightly sulfurous

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides & sulfur oxides/.
... /Methomyl/ decomposes rapidly in alkaline solns & in moist soils.
DT50 following leaf application /is about/ 3-5 days. Rapidly degraded to carbon dioxide & acetonitrile with incorporation into natural plant components.

Appearance

Solid powder

Melting Point

78 - 79 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NQ08HN02S

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

INHIBITION OF ACETYLCHOLINESTERASE.
Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.
Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/

Vapor Pressure

5e-05 mmHg at 77 °F (EPA, 1998)
0.0000054 [mmHg]
5.4X10-6 mm Hg @ 25 °C
Vapor pressure at 25 °C: negligible
0.00005 mmHg at 77 °F
(77 °F): 0.00005 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

16752-77-5
19928-35-9

Absorption Distribution and Excretion

EXPIRED AIR COLLECTED FOLLOWING ADMIN OF /LABELLED/ METHOMYL TO RATS CONTAINED LABELED CO2 & ACETONITRILE.
... The course of therapy & symptoms for a patient who had attempted suicide by ingesting about 2.25 g of methomyl /was reported/. At 6 hr postingestion, methomyl was present in the blood at 1.61 ppm & in the urine at 10.91 ppm; at 15 hr, levels were 0.04 ppm in the blood & 0.25 ppm in the urine; & at 22 hr, methomyl was not detectable in the samples.
Near complete (95-98%) absorption of a single 5 mg/kg oral dose of 14 carbon-labeled methomyl occurred in female CD or male rats. Male rats fed 14 carbon-labeled methomyl eliminated almost all of the labeled material in 24 hr. 10% or less of the original radiolabel was found in the whole body & organs one day after treatment. Urine (25%), respiratory carbon dioxide (25%), & acetonitrile (50%) accounted for most of the recovered radioactivity. No parent methomyl appeared in the urine.
One hour after the dermal applications of (14)C-methomyl to mice ..., 2.9% of the dose was present in blood, 5% in liver and 56% in the remaining carcass. After 8 h the distribution was 6.1% in blood, 3.3% in liver, 3.8% in the gastrointestinal tract and smaller amounts (< 1%) in other individual tissues. The remaining carcass contained 15% of the original dose ... .
For more Absorption, Distribution and Excretion (Complete) data for METHOMYL (8 total), please visit the HSDB record page.

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Methomyl

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

REACTION OF METHYL THIOMETHYL OXIME & METHYL ISOCYANATE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methomyl (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
It was introduced, in 1966, as exptl insecticide-nematocide by EI Du Pont de nemours & Co ... under code number "Du Pont 1179", trade mark 'Lannate' & protected by US patent 3576834 & 3639633. ... following soil treatment it is taken up by roots & translocated ... this method is generally less effective than foliar treatment.
Nu-Bait III, produced by Griffin Corp, has been discontinued
An insecticide microcapsule consisting essentially of a core of methomyl surrounded by a cover of non-crosslinked, all aromatic polyurea. The polyurea is formed by dispersing a solution of methylene chloride, methomyl, and toluene-2,4-diisocyanate of at least 95% purity in aqueous medium creating a dispersion of liquid microspheres. The ratio of toluene-2,4-diisocyanate to methomyl is 1:4 to 3:1 by weight and the ratio of methylene chloride to methomyl is about 2:1 to 3:1 by weight. Hardening the liquid microspheres is achieved by adding an aqueous alkali to the dispersion with the ratio of aqueous alkali to toluene-2,4-diisocyanate being about 0.25:2 to 2:1 on a molar basis and removing the methylene chloride.

Analytic Laboratory Methods

A REVERSE PHASE HIGH PRESSURE LIQUID CHROMATOGRAPHIC METHOD IS PRESENTED FOR THE SEPARATION & DETERMINATION OF RESIDUES OF METHOMYL ON VEGETABLES.
Determination of six N-methylcarbamates incl methomyl in vegetables and fruits by high performance liq chromatography is described.
Determination of N-methylcarbamate pesticides, incl methomyl, in well water by liq chromatography with post-column fluorescence derivatization is described. Mean recoveries for all 9 substances at the approx concn of 8 and 40 ppb are in excess of 95%.
A simple and specific method of determining methomyl residues in selected vegetables, grains, and soil is described. The method is based on the modification of a qualitative test for aldoxime and ketoxime methomyl is converted to oxime and hydroxylamine by alkali and acid treatment. An amount of 0.625 ppm methomyl can be determined in a 40 g sample of selected vegetables, grains, and soils.
For more Analytic Laboratory Methods (Complete) data for METHOMYL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A chemical ionization mass fragmentography method for determination of methomyl in biological samples was used to detect a peak concn of 1.61 ug/g in the blood of a female subject 6 hr after ingestion of 2.25 g.
A thin-layer chromatographic method with flame-ionization for the quantitative evaluation of methomyl (S-methyl N-(methylcarbamoyl)oxy)thioacetimidate) in serum and urine is described. Methomyl in biological fluids was separated and purified simply and rapidly by passing the samples through a Sep Pak C-18 silica cartridge, in contrast to the complicated pretreatment required in conventional methods. The detection limit was 0.07 ug in the spotted volume using Chromarod A with acetone-hexane (1:4, v/v) as the solvent system. The recoveries were 104.0% in serum, and 98.5% in urine. Further, the method showed good precision; the coefficient of variation was 2.4% in serum, and 4.0% in urine. The reproducibility was satisfactory and this method could be performed far more simply and rapidly than the conventional ones.

Storage Conditions

Keep /liq formulations/ away from heat, sparks, & open flame. Do not subject liquid to temperatures below 32 °F.

Interactions

... The effects of common agricultural carbamate insecticides, aldicarb and methomyl, and a triazine herbicide, metribuzin, on hormone levels in Sprague-Dawley rats /were examined/. Fifty-four female rats were sampled at 2 and 6 wk during a 6-wk exposure to individual chemicals or to combinations of them. ... Rats treated with the herbicide (metribuzin) were hyperthyroid. The interactions of all three chemicals also significantly increased thyroxine levels. ... These experiments /were reported/ for 16 wk using 54 male rats; the results were very similar. Metribuzin alone significantly increased thyroxine throughout the second study (at 7, 13, and 16 wk). Somatotropin levels were significantly altered after 13 wk of exposure. The same concentrations and mixtures of these three pesticides have now been shown to be implicated in learning impairment and other neurological functions, immune parameter changes, and endocrine changes. These findings support the concept of the interconnectedness of the nervous, endocrine, and immune systems and raise the likelihood of impacts on all three systems if one is shown to be affected. ...
Combined effects of pesticides & ozone pollutants on pinto bean seedlings were examined. The insecticides diazinon & methomyl were applied to pinto bean seedlings at the recommended concns of 1 oz/3 gal water & 0.5 lb/100 gal water respectively. Both insecticides interacted with ozone applied at rates of 30 /part per hundred/ to produce /noteworthy/ alterations in foliar injury for the bean seedlings.
Compounds with synergistic effects (assessed as either excess mortality or greater inhibition of blood cholinesterase activity) included carbaryl, ronnel, methyl parathion, & mevinphos. Dimethoate was antagonistic; a mixture with methomyl inhibited cholinesterase 53% less than predicted. Compounds producing only additive effects included endosulfan & diflubenzuron. In mice, pretreatment with butylated hydroxyanisole (BHA) for 4 days reduced the LD50 of methomyl by a factor of 2.2-3.2.
Oximes may form a toxic complex with the carbamate & may diminish atropine effectiveness, & in many cases, are not necessary to revert the intoxication.

Stability Shelf Life

Stable in neutral or slightly acidic soln.
At room temp, aq solns undergo slow decomp. The rate of decomp increases at higher temps, in the presence of sunlight, on exposure to air, 7 in alkaline media.
Methomyl is stable in solid form & in aq solns at pH 7.0 or less ... .

Dates

Last modified: 08-15-2023
1: Zhao F, Li T, Zhang C, Xu Y, Xu H, Shi N. [Effects of methomyl on acetylcholinesterase in erythrocyte membrane and various brain areas]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2015 Jun;33(6):417-21. Chinese. PubMed PMID: 26653373.
2: Van Scoy AR, Yue M, Deng X, Tjeerdema RS. Environmental fate and toxicology of methomyl. Rev Environ Contam Toxicol. 2013;222:93-109. Review. PubMed PMID: 22990946.
3: Meng SL, Chen JZ, Hu GD, Song C, Fan LM, Qiu LP, Xu P. Effects of chronic exposure of methomyl on the antioxidant system in liver of Nile tilapia (Oreochromis niloticus). Ecotoxicol Environ Saf. 2014 Mar;101:1-6. doi: 10.1016/j.ecoenv.2013.10.020. Epub 2014 Jan 7. PubMed PMID: 24507119.
4: Buchweitz JP, Bokhart M, Johnson M, Lehner A. Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. J Vet Diagn Invest. 2013 Nov;25(6):744-9. doi: 10.1177/1040638713505564. Epub 2013 Oct 8. PubMed PMID: 24105381.
5: Lee DK, Cho NH, Kim OH, Go J, Kim TH, Cha KC, Kim H, Lee KH, Hwang SO, Cha YS. Evaluation of cardiac function using transthoracic echocardiography in patients with myocardial injury secondary to methomyl poisoning. Cardiovasc Toxicol. 2015 Jul;15(3):269-75. doi: 10.1007/s12012-014-9295-6. PubMed PMID: 25410938.
6: Meng SL, Chen JZ, Xu P, Qu JH, Fan LM, Song C, Qiu LP. Hepatic antioxidant enzymes SOD and CAT of Nile tilapia (Oreochromis niloticus) in response to pesticide methomyl and recovery pattern. Bull Environ Contam Toxicol. 2014 Apr;92(4):388-92. doi: 10.1007/s00128-014-1232-7. Epub 2014 Feb 17. PubMed PMID: 24531323.
7: Guanggang X, Diqiu L, Jianzhong Y, Jingmin G, Huifeng Z, Mingan S, Liming T. Carbamate insecticide methomyl confers cytotoxicity through DNA damage induction. Food Chem Toxicol. 2013 Mar;53:352-8. doi: 10.1016/j.fct.2012.12.020. Epub 2012 Dec 22. PubMed PMID: 23266502.
8: Meng SL, Qu JH, Fan LM, Qiu LP, Chen JZ, Xu P. Responses of glutathione-related antioxidant defense system in serum of Nile tilapia (Oreochromis niloticus) exposed to sublethal concentration of methomyl and recovery pattern. Environ Toxicol. 2015 Apr;30(4):483-9. doi: 10.1002/tox.21925. Epub 2013 Nov 25. PubMed PMID: 24273132.
9: Meng S, Qiu L, Hu G, Fan L, Song C, Zheng Y, Wu W, Qu J, Li D, Chen J, Xu P. Effects of methomyl on steroidogenic gene transcription of the hypothalamic-pituitary-gonad-liver axis in male tilapia. Chemosphere. 2016 Dec;165:152-162. doi: 10.1016/j.chemosphere.2016.09.024. Epub 2016 Sep 17. PubMed PMID: 27643660.
10: Hernández-Moreno D, de la Casa-Resino I, Maria Flores J, González-Gómez MJ, María Neila C, Soler F, Pérez-López M. Different enzymatic activities in carp (cyprinus carpio L.) as potential biomarkers of exposure to the pesticide methomyl. Arh Hig Rada Toksikol. 2014 Sep 29;65(3):311-8. doi: 10.2478/10004-1254-65-2014-2538. PubMed PMID: 25274935.
11: Meng SL, Hu GD, Qiu LP, Song C, Fan LM, Chen JZ, Xu P. Effects of chronic exposure of methomyl on the antioxidant system in kidney of Nile tilapia (Oreochromis niloticus) and recovery pattern. J Toxicol Environ Health A. 2013;76(15):937-43. doi: 10.1080/15287394.2013.825893. PubMed PMID: 24156696.
12: Barakat NA, Nassar MM, Farrag TE, Mahmoud MS. Effective photodegradation of methomyl pesticide in concentrated solutions by novel enhancement of the photocatalytic activity of TiO2 using CdSO4 nanoparticles. Environ Sci Pollut Res Int. 2014 Jan;21(2):1425-35. doi: 10.1007/s11356-013-2027-9. Epub 2013 Aug 6. PubMed PMID: 23917741.
13: Bisht S, Chauhan R, Kumari B, Singh R. Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. Environ Monit Assess. 2015 Jul;187(7):429. doi: 10.1007/s10661-015-4640-1. Epub 2015 Jun 13. PubMed PMID: 26070994.
14: Lin CM. Methomyl poisoning presenting with decorticate posture and cortical blindness. Neurol Int. 2014 Feb 17;6(1):5307. doi: 10.4081/ni.2014.5307. eCollection 2014 Jan 17. PubMed PMID: 24744847; PubMed Central PMCID: PMC3980147.
15: Chaouali N, Amira D, Zitouni E, Gana I, Nouioui A, Khelifi F, Belwaer I, Masri W, Ghorbal H, Hedhili A. [Acute poisoning with anticholinesterase carbamate pesticides: methomyl-lannate®]. Ann Biol Clin (Paris). 2014 Nov-Dec;72(6):723-9. doi: 10.1684/abc.2014.0999. French. PubMed PMID: 25486668.
16: Fan C, Horng CY, Li SJ. Structural characterization of natural organic matter and its impact on methomyl removal efficiency in Fenton process. Chemosphere. 2013 Sep;93(1):178-83. doi: 10.1016/j.chemosphere.2013.05.027. Epub 2013 Jun 17. PubMed PMID: 23786814.
17: Lau ET, Karraker NE, Leung KM. Temperature-dependent acute toxicity of methomyl pesticide on larvae of 3 Asian amphibian species. Environ Toxicol Chem. 2015 Oct;34(10):2322-7. doi: 10.1002/etc.3061. Epub 2015 Aug 14. PubMed PMID: 25959379.
18: El-Demerdash F, Dewer Y, ElMazoudy RH, Attia AA. Kidney antioxidant status, biochemical parameters and histopathological changes induced by methomyl in CD-1 mice. Exp Toxicol Pathol. 2013 Sep;65(6):897-901. doi: 10.1016/j.etp.2013.01.002. Epub 2013 Jan 29. PubMed PMID: 23375192.
19: Meng SL, Qiu LP, Hu GD, Fan LM, Song C, Zheng Y, Wu W, Qu JH, Li DD, Chen JZ, Xu P. Responses and recovery pattern of sex steroid hormones in testis of Nile tilapia (Oreochromis niloticus) exposed to sublethal concentration of methomyl. Ecotoxicology. 2016 Dec;25(10):1805-1811. Epub 2016 Sep 22. PubMed PMID: 27660065.
20: Mirmohseni A, Houjaghan MR. Measurement of the pesticide methomyl by modified quartz crystal nanobalance with molecularly imprinted polymer. J Environ Sci Health B. 2013;48(4):278-84. doi: 10.1080/03601234.2013.743779. PubMed PMID: 23374046.

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